molecular formula C9H11ClN2 B7804571 (S)-3-(1-Aminoethyl)benzonitrile hydrochloride

(S)-3-(1-Aminoethyl)benzonitrile hydrochloride

Cat. No.: B7804571
M. Wt: 182.65 g/mol
InChI Key: UMKDPZGKJZQZAY-FJXQXJEOSA-N
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Description

(S)-3-(1-Aminoethyl)benzonitrile hydrochloride: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a benzonitrile group attached to an aminoethyl chain, with the (S)-configuration indicating its chirality.

Synthetic Routes and Reaction Conditions:

  • Chiral Catalysis: One common method involves the use of chiral catalysts to achieve asymmetric synthesis. This method ensures the production of the (S)-enantiomer with high enantiomeric excess.

  • Buchwald-Hartwig Amination: This method involves the intramolecular amination of a bromophenylacetic amide precursor. The reaction typically requires a palladium catalyst and a suitable base.

  • Reductive Amination:

Industrial Production Methods:

  • Batch Processing: In an industrial setting, batch processing is often employed to produce this compound. This involves the controlled addition of reagents and careful monitoring of reaction conditions to ensure consistency and purity.

  • Continuous Flow Synthesis: Continuous flow synthesis is another method that can be used for large-scale production. This method offers advantages in terms of efficiency and scalability.

Chemical Reactions Analysis

(S)-3-(1-Aminoethyl)benzonitrile hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form an amine oxide.

  • Reduction: The nitrile group can be reduced to form a primary amine.

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution Reactions: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Amine Oxides: Resulting from the oxidation of the amino group.

  • Primary Amines: Resulting from the reduction of the nitrile group.

  • Substituted Benzonitriles: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

(S)-3-(1-Aminoethyl)benzonitrile hydrochloride: has a wide range of applications in scientific research:

  • Chemistry: It serves as a versatile building block for the synthesis of various organic compounds.

  • Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

(S)-3-(1-Aminoethyl)benzonitrile hydrochloride: can be compared to other similar compounds, such as (R)-3-(1-Aminoethyl)benzonitrile hydrochloride and 3-(1-Aminoethyl)benzonitrile hydrochloride (racemic mixture). The key differences lie in their chirality and the resulting biological activity. The (S)-enantiomer may exhibit different pharmacological properties compared to the (R)-enantiomer or the racemic mixture.

Comparison with Similar Compounds

  • (R)-3-(1-Aminoethyl)benzonitrile hydrochloride

  • 3-(1-Aminoethyl)benzonitrile hydrochloride: (racemic mixture)

  • 3-(1-Aminoethyl)benzamide hydrochloride

  • 3-(1-Aminoethyl)benzene-1,2-diol hydrochloride

(S)-3-(1-Aminoethyl)benzonitrile hydrochloride , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[(1S)-1-aminoethyl]benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c1-7(11)9-4-2-3-8(5-9)6-10;/h2-5,7H,11H2,1H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKDPZGKJZQZAY-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC(=C1)C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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